molecular formula C18H24INO2S B093788 Tiemonium iodide CAS No. 144-12-7

Tiemonium iodide

Cat. No.: B093788
CAS No.: 144-12-7
M. Wt: 445.4 g/mol
InChI Key: IOFXEUZPIIUQAG-UHFFFAOYSA-M
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Description

Tiemonium iodide is a quaternary ammonium compound primarily used as an antispasmodic medication. It is known for its ability to alleviate gastrointestinal and urinary tract discomfort by targeting smooth muscle tissues. The compound is characterized by its molecular formula C18H24INO2S and a molar mass of 445.36 g/mol .

Mechanism of Action

Target of Action

Tiemonium iodide is a muscarinic acetylcholine receptor antagonist . The primary targets of this compound are the muscarinic acetylcholine receptors (CHRM) which play a crucial role in the nervous system .

Mode of Action

This compound acts by blocking the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter . This results in a decrease in the activity of the parasympathetic nervous system, leading to effects such as reduced smooth muscle contraction .

Biochemical Pathways

The biochemical pathways affected by this compound include the calcium signaling pathway, cAMP signaling pathway, neuroactive ligand-receptor interaction, and cholinergic synapse . By blocking the muscarinic acetylcholine receptors, this compound can influence these pathways and their downstream effects, which include various physiological responses such as muscle contraction and heart rate regulation .

Pharmacokinetics

It is known that the compound is poorly absorbed from the gut . The active moiety of the drug is tiemonium, a quaternary ammonium cation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of smooth muscle contractions. This is particularly relevant in the gastrointestinal tract, where the drug can alleviate muscle spasms . The compound is used for the alleviation of muscle spasms of the intestine, biliary system, uterus, and urinary bladder in gastrointestinal, biliary, urinary, and gynecological diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor absorption from the gut suggests that factors affecting gastrointestinal function could potentially impact the drug’s bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiemonium iodide can be synthesized through a multi-step process involving the reaction of morpholine with 3-hydroxy-3-phenyl-3-(2-thienyl)propyl bromide, followed by methylation and subsequent iodide exchange. The reaction conditions typically involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity and consistency, which is crucial for its pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tiemonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: While this compound itself is relatively stable, its precursor compounds may undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.

Major Products Formed: The primary product of interest is this compound itself, but depending on the reaction conditions, various intermediates and by-products may be formed, which are typically removed during the purification process.

Scientific Research Applications

Tiemonium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study quaternary ammonium salts and their reactivity.

    Biology: Investigated for its effects on smooth muscle tissues and its potential therapeutic applications.

    Medicine: Primarily used to treat conditions like irritable bowel syndrome, renal colic, and dysmenorrhea by alleviating visceral spasms.

    Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Hyoscine butylbromide: Another antispasmodic agent used to treat similar conditions.

    Dicyclomine hydrochloride: Used for its anticholinergic properties to alleviate gastrointestinal discomfort.

    Oxybutynin chloride: Primarily used to treat overactive bladder by relaxing bladder muscles.

Uniqueness of Tiemonium Iodide: this compound is unique due to its specific targeting of smooth muscle tissues and its relatively low systemic side effects compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its poor absorption from the gut, which can be advantageous in reducing systemic exposure and side effects .

Properties

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFXEUZPIIUQAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875078
Record name Tiemonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-12-7
Record name Tiemonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiemonium iodide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiemonium iodide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tiemonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiemonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TIEMONIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Tiemonium iodide and its effects on colonic motility?

A1: this compound is an antispasmodic drug that acts as an anticholinergic agent. [] While its precise mechanism of action remains unclear, studies suggest it inhibits colonic motility through a dual mechanism. Firstly, it exhibits an effect comparable to Butylscopolamine, suggesting a competitive antagonism of acetylcholine at muscarinic receptors. [] Secondly, it displays a potent inhibitory effect on distal colonic motility similar to Mepenzolate bromide, indicating an additional mechanism possibly related to calcium channel blocking. [] This dual action effectively reduces the frequency of colonic contractions and lowers colonic tonus. []

Q2: Has the bioavailability of this compound been investigated in humans?

A3: Yes, studies in humans have explored the bioavailability of this compound and its methosulphate salt. [] Results indicate poor absorption of both forms, aligning with the typical behavior of quaternary ammonium compounds. [] Despite this, no significant difference in bioavailability was observed between the two salts. []

A4: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention the synthesis of a Sila-analogue. [, ] This suggests researchers are investigating structural modifications to potentially enhance its properties.

Q3: Are there any known structure-activity relationship (SAR) studies for this compound and its derivatives?

A6: The development of a Sila-analogue of this compound highlights the interest in understanding the impact of structural modifications on its activity. [, ] This suggests SAR studies are being conducted, but the provided abstracts lack specific details regarding the impact of these modifications on potency, selectivity, or other pharmacological properties.

Q4: Have any alternative compounds or substitutes for this compound been explored in research?

A8: While the provided research primarily focuses on this compound and its Sila-analogue, it doesn't delve into specific alternative compounds or substitutes. [, , ] Further research is needed to explore potential alternatives with potentially improved properties.

Q5: What is the historical context and significance of this compound research?

A9: The provided research highlights this compound's historical use as an antispasmodic drug, with a particular focus on its gastrointestinal and urological applications. [, , ] While its use might be less prevalent today due to the emergence of newer medications, research continues to explore its properties and potential applications, evidenced by the development of a Sila-analogue. [, ]

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